1-(2,4-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(2,4-Dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one core, substituted with 2,4-dimethylphenyl and 3-(trifluoromethyl)phenyl groups. The trifluoromethyl group, in particular, is known for its significant impact on the compound’s chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2,4-dimethylphenyl group: This step often involves a substitution reaction where the 2,4-dimethylphenyl group is introduced to the core structure.
Addition of the 3-(trifluoromethyl)phenyl group: This is typically done through a Friedel-Crafts alkylation or similar reaction, where the trifluoromethyl group is added to the phenyl ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, where different substituents can be introduced.
Trifluoromethylation: The trifluoromethyl group can participate in radical trifluoromethylation reactions, which are significant in pharmaceuticals and agrochemicals.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to these targets. The compound can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds to 1-(2,4-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one include:
Trifluoromethylated pyrazoles: These compounds share the trifluoromethyl group and pyrazole core, but differ in other substituents.
Dimethylphenyl-substituted pyrimidines: These compounds have similar phenyl substitutions but may lack the trifluoromethyl group.
Other pyrazolo[3,4-d]pyrimidin-4-ones: These compounds share the core structure but differ in the nature and position of substituents
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-(2,4-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article focuses on the synthesis, pharmacological evaluations, and biological activities of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H16F3N5O, with a molecular weight of 373.35 g/mol. The presence of trifluoromethyl and dimethylphenyl groups contributes to its unique chemical properties and potential biological activities.
Anticancer Activity
Recent studies have shown that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For example, compounds similar to the one in focus have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. In particular, OSU-03012 , a derivative of celecoxib with a similar structure, inhibited proliferation in thyroid cancer cells by reducing AKT phosphorylation through PDK1 inhibition .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
OSU-03012 | Thyroid Cancer | 10.5 | Inhibition of AKT and PAK phosphorylation |
1-(2,4-Dimethyl...) | Various Cancer Lines | TBD | TBD |
Anti-inflammatory Activity
The pyrazolo[3,4-d]pyrimidine derivatives are also recognized for their anti-inflammatory properties. A related study indicated that certain pyrazole compounds exhibited potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The compound's selectivity for COX-2 over COX-1 suggests potential therapeutic applications in treating inflammatory diseases with reduced gastrointestinal side effects.
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |
---|---|---|---|
1-(2,4-Dimethyl...) | TBD | TBD | TBD |
Celecoxib | 22 | 70 | 3.18 |
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cell signaling pathways. The inhibition of kinases such as PAK and PDK1 plays a crucial role in mediating its anticancer effects. Additionally, the anti-inflammatory action is linked to its ability to inhibit COX enzymes effectively.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Thyroid Cancer Study : A study involving three human thyroid cancer cell lines revealed that treatment with OSU-03012 led to significant reductions in cell viability and motility through the inhibition of PAK activity .
- Inflammation Model : In vivo studies demonstrated that certain derivatives showed substantial reduction in edema in animal models when compared to standard anti-inflammatory drugs like diclofenac .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O/c1-13-6-7-18(14(2)8-13)28-19-17(10-26-28)20(29)27(12-25-19)11-15-4-3-5-16(9-15)21(22,23)24/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDMIYAJFJKJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.